6-Hydroxymethyletoricoxib
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Overview
Description
6-Hydroxymethyletoricoxib is a metabolite of etoricoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. This compound is characterized by its chemical formula C18H15ClN2O3S and a molecular weight of 374.84 g/mol . It is primarily formed through the metabolic hydroxylation of etoricoxib in the liver, mediated by cytochrome P450 enzymes .
Mechanism of Action
Target of Action
6-Hydroxymethyletoricoxib, also known as 6’-Desmethyl-6’-methylhydroxy Etoricoxib, is a selective cyclo-oxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme responsible for the synthesis of prostanoids involved in pathological processes, such as acute and chronic inflammatory states .
Mode of Action
The compound works by inhibiting the COX-2 enzyme, which in turn results in reduced synthesis of pro-inflammatory prostaglandins . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.
Biochemical Pathways
By inhibiting the COX-2 enzyme, this compound disrupts the biochemical pathway that leads to the production of pro-inflammatory prostaglandins . This disruption can have downstream effects on other inflammatory processes in the body.
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism primarily by the CYP3A4 enzyme, with ancillary roles played by CYP2C9, 2D6, and 1A2 . These enzymes are involved in the absorption, distribution, metabolism, and excretion (ADME) of the compound, impacting its bioavailability in the body.
Result of Action
The primary result of the action of this compound is the reduction of inflammation and associated symptoms. By inhibiting the COX-2 enzyme and disrupting the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms such as pain and swelling associated with conditions like osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .
Biochemical Analysis
Biochemical Properties
6-Hydroxymethyletoricoxib interacts with several enzymes, proteins, and other biomolecules. It is primarily metabolized by the enzyme CYP3A4, with ancillary roles played by CYP2C9, 2D6, and 1A2 . The nature of these interactions involves the conversion of Etoricoxib to this compound .
Cellular Effects
The cellular effects of this compound are largely tied to its parent compound, Etoricoxib. As a COX-2 inhibitor, Etoricoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . It is reasonable to assume that this compound, as a metabolite, may contribute to these effects.
Molecular Mechanism
Given its origin from Etoricoxib, it is likely that it may also exert its effects through the inhibition of the COX-2 enzyme . This inhibition reduces the production of prostaglandins that mediate pain and inflammation.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Etoricoxib have shown that it can cause cardiovascular adverse effects with long-term use
Metabolic Pathways
This compound is involved in the metabolic pathway of Etoricoxib, where it is formed as a metabolite. The enzymes CYP3A4, CYP2C9, 2D6, and 1A2 are involved in this metabolic process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyletoricoxib involves the hydroxylation of etoricoxib. The primary enzyme responsible for this transformation is cytochrome P450 3A4 (CYP3A4), with ancillary roles played by CYP2C9, CYP2D6, and CYP1A2 . The reaction typically occurs under physiological conditions in the liver, where etoricoxib is converted to this compound through the addition of a hydroxyl group at the 6th position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic hydroxylation process. This involves the use of specific reagents and catalysts to achieve the desired transformation under controlled laboratory conditions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 6-carboxy-etoricoxib.
Reduction: Although less common, reduction reactions can potentially convert this compound back to etoricoxib.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products:
Oxidation: 6-Carboxy-etoricoxib
Reduction: Etoricoxib
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxymethyletoricoxib is primarily used in research to understand the pharmacokinetics and metabolism of etoricoxib. It serves as a key intermediate in the metabolic pathway of etoricoxib, providing insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, it is used in studies investigating the effects of COX-2 inhibitors on inflammation and pain management.
Comparison with Similar Compounds
Etoricoxib: The parent compound, also a selective COX-2 inhibitor.
Rofecoxib: Another selective COX-2 inhibitor with a similar mechanism of action.
Celecoxib: A widely used COX-2 inhibitor with comparable pharmacological properties.
Uniqueness: 6-Hydroxymethyletoricoxib is unique in its specific hydroxylation at the 6th position of the pyridine ring, which differentiates it from other COX-2 inhibitors. This structural modification influences its metabolic stability and excretion profile, making it a valuable compound for studying the metabolism of etoricoxib.
Properties
IUPAC Name |
[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWZQQMIZJGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-41-0 |
Source
|
Record name | 6'-Hydroxymethyl etoricoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-HYDROXYMETHYL ETORICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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